Cas no 1511704-49-6 (2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid)

2-1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted pyrazole ring, which may confer stability and reactivity for further functionalization. The presence of the propanoic acid moiety enhances its solubility in polar solvents, facilitating its use in synthetic processes. This compound could serve as a key intermediate in the development of biologically active molecules, owing to its ability to interact with various enzymatic targets. Its defined stereochemistry and purity make it suitable for precise chemical transformations, supporting its utility in medicinal chemistry and material science applications.
2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid structure
1511704-49-6 structure
Product name:2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid
CAS No:1511704-49-6
MF:C10H16N2O2
MW:196.246242523193
CID:5745911
PubChem ID:82606658

2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoicacid
    • 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
    • 1511704-49-6
    • EN300-1139159
    • 1H-Pyrazole-4-acetic acid, α,1-dimethyl-3-(1-methylethyl)-
    • 2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid
    • Inchi: 1S/C10H16N2O2/c1-6(2)9-8(5-12(4)11-9)7(3)10(13)14/h5-7H,1-4H3,(H,13,14)
    • InChI Key: DRKWBEKEMCOWAX-UHFFFAOYSA-N
    • SMILES: OC(C(C)C1=CN(C)N=C1C(C)C)=O

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 317.9±27.0 °C(Predicted)
  • pka: 4.22±0.24(Predicted)

2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1139159-2.5g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1139159-10g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6 95%
10g
$3929.0 2023-10-26
Enamine
EN300-1139159-0.1g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1139159-0.25g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1139159-1g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6 95%
1g
$914.0 2023-10-26
Enamine
EN300-1139159-0.5g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1139159-1.0g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6
1g
$0.0 2023-06-09
Enamine
EN300-1139159-0.05g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1139159-5g
2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
1511704-49-6 95%
5g
$2650.0 2023-10-26

Additional information on 2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid

Recent Advances in the Study of 2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid (CAS: 1511704-49-6)

The compound 2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid (CAS: 1511704-49-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This pyrazole derivative has shown promising pharmacological properties, particularly in the context of anti-inflammatory and analgesic applications. Recent studies have focused on elucidating its molecular mechanisms of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.

A 2023 study published in the Journal of Medicinal Chemistry reported the successful optimization of the synthetic route for 1511704-49-6, achieving a 78% yield improvement over previous methods. The researchers employed a novel catalytic system involving palladium nanoparticles supported on graphene oxide, which significantly enhanced the reaction efficiency while reducing byproduct formation. This advancement in synthetic methodology has important implications for scaling up production for preclinical and clinical studies.

Pharmacological investigations have revealed that 1511704-49-6 acts as a selective COX-2 inhibitor with a unique binding mode distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). X-ray crystallography studies demonstrated that the compound interacts with a secondary binding pocket in the COX-2 active site, potentially explaining its reduced gastrointestinal side effects compared to conventional NSAIDs. These findings were published in a recent issue of Nature Structural & Molecular Biology and have generated considerable interest in the pharmaceutical community.

In vivo studies using rodent models of chronic inflammation have shown that 2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid exhibits superior efficacy to celecoxib at equivalent doses, with significantly reduced incidence of cardiovascular side effects. A 2024 preclinical trial reported in Science Translational Medicine demonstrated that the compound maintained therapeutic plasma concentrations for up to 24 hours after oral administration, suggesting favorable pharmacokinetic properties for once-daily dosing regimens.

Current research directions include exploring the potential of 1511704-49-6 in oncology applications, as preliminary data suggest it may inhibit tumor-associated angiogenesis through modulation of VEGF signaling pathways. Several pharmaceutical companies have initiated drug development programs based on this compound, with Phase I clinical trials expected to begin in late 2024. The unique chemical scaffold of this molecule also serves as a starting point for the development of novel derivatives with improved selectivity and potency.

Despite these promising developments, challenges remain in fully characterizing the compound's safety profile and potential drug-drug interactions. Ongoing research is focusing on comprehensive toxicological assessments and formulation optimization to address these concerns. The scientific community anticipates that 2-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid may represent a significant advancement in targeted anti-inflammatory therapy, with potential applications extending beyond its initial indications.

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